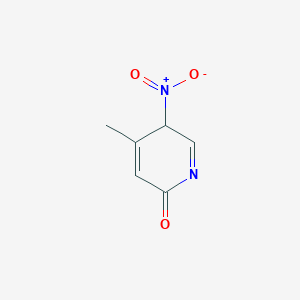
4-methyl-3-nitro-3H-pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-nitro-3H-pyridin-6-one is a heterocyclic compound that belongs to the pyridine family It features a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-3H-pyridin-6-one can be achieved through several methods. One common approach involves the nitration of 4-methylpyridin-6-one using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-methyl-3-nitro-3H-pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc and acetic acid or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized heterocycles.
科学的研究の応用
4-methyl-3-nitro-3H-pyridin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-methyl-3-nitro-3H-pyridin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, making the compound useful in various therapeutic applications.
類似化合物との比較
Similar Compounds
3-nitropyridine: Similar in structure but lacks the methyl group at the 4-position.
4-methylpyridine: Similar but lacks the nitro group at the 3-position.
3-amino-4-methylpyridine: A derivative where the nitro group is replaced with an amino group.
Uniqueness
4-methyl-3-nitro-3H-pyridin-6-one is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C6H6N2O3 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC名 |
4-methyl-3-nitro-3H-pyridin-6-one |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h2-3,5H,1H3 |
InChIキー |
FDDYKNAQMPXMTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N=CC1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















